Acetic acid;nona-1,5-dien-4-ol
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Overview
Description
Acetic acid;nona-1,5-dien-4-ol is an organic compound that features both a carboxylic acid group and a diene structure. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;nona-1,5-dien-4-ol can be achieved through various organic synthesis techniques. One common method involves the reaction of a suitable diene precursor with acetic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the addition of the acetic acid group to the diene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to ensure efficient production. The specific details of industrial methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;nona-1,5-dien-4-ol can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The diene structure allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;nona-1,5-dien-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid;nona-1,5-dien-4-ol exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the diene structure can engage in π-π interactions and other non-covalent interactions. These properties enable the compound to modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Nona-1,5-diene: A diene compound with applications in organic synthesis and polymer chemistry.
Uniqueness
Acetic acid;nona-1,5-dien-4-ol is unique due to its combination of a carboxylic acid group and a diene structure. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to simpler compounds like acetic acid or nona-1,5-diene alone.
Properties
CAS No. |
64677-49-2 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
acetic acid;nona-1,5-dien-4-ol |
InChI |
InChI=1S/C9H16O.C2H4O2/c1-3-5-6-8-9(10)7-4-2;1-2(3)4/h4,6,8-10H,2-3,5,7H2,1H3;1H3,(H,3,4) |
InChI Key |
HZIZOAVWTXDVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CC=C)O.CC(=O)O |
Origin of Product |
United States |
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